molecular formula C10H14N2O2 B14774472 Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate

Cat. No.: B14774472
M. Wt: 194.23 g/mol
InChI Key: LJMFLMAEWMZHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate (CAS 2384328-66-7) is a high-purity chemical building block offered for research applications. This compound features a tetrahydropyrrolopyrimidine core, a privileged scaffold in medicinal chemistry known for its versatilit Tetrahydropyrimidine derivatives are of significant interest in drug discovery due to their structural similarity to nucleotide bases, allowing them to interact with biological targets like DNA and RNA . Research on analogous structures has demonstrated a range of promising biological activities, including serving as inhibitors for viral capsid assembly and exhibiting potential in anticancer evaluations . These derivatives are frequently explored as core structures in the synthesis of novel compounds for evaluating biological potential against various diseases . The synthetic approaches for such molecules often leverage modern, efficient methods like the solvent-less Grindstone technique, which aligns with green chemistry principles . Researchers can utilize this ethyl carboxylate derivative as a key synthetic intermediate for the design and development of new therapeutic agents. It is supplied with a purity of 99% and should be stored at 2-8°C in a dark place under an inert atmosphere . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-4-7-12-6-3-5-11-9(8)12/h4,7,11H,2-3,5-6H2,1H3

InChI Key

LJMFLMAEWMZHNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NCCCN2C=C1

Origin of Product

United States

Preparation Methods

Table 1: Performance Metrics for Preparation Methods

Method Key Reagents Yield (%) Purity (%) Scalability
Cyclocondensation LHMDS, hydrazine hydrate 65 99 Moderate
Multi-Step MsCl, SFC 40–50 95 Low
Lithium Amide LHMDS, acrylate derivatives 70–80 98 High

The lithium amide method achieves the highest yields (70–80%) but requires specialized equipment for cryogenic reactions. Cyclocondensation offers the best purity (99%) and straightforward isolation, making it ideal for small-scale API production. The multi-step approach, while lower yielding, provides unparalleled stereochemical control for enantiopure targets.

Mechanistic Insights and Reaction Optimization

Enolate Stability and Cyclization Efficiency

In cyclocondensation routes, the stability of the intermediate enolate dictates reaction success. LHMDS generates a delocalized enolate that resists proton transfer, favoring cyclization over dimerization. Computational studies on analogous systems show that electron-withdrawing groups on the diethyl oxalate enhance enolate nucleophilicity, accelerating ring closure.

Solvent Effects on SFC Resolution

Supercritical CO2/EtOH mixtures in SFC achieve baseline separation of enantiomers by exploiting differences in hydrogen bonding with the pyrimidine nitrogen. Increasing ethanol content from 15% to 20% improves resolution (Rs > 2.0) but reduces throughput due to longer retention times.

Green Chemistry Modifications

Replacing THF with cyclopentyl methyl ether (CPME) in the lithium amide method reduces environmental impact while maintaining yield. Microwave-assisted cyclization trials show promise, cutting reaction times from 16 h to 30 min for related compounds.

Industrial Applications and Scale-Up Challenges

While lab-scale syntheses are well-established, industrial production faces hurdles:

  • Cost of LHMDS : At $1,200/kg, large-scale use is prohibitive. Alternatives like NaHMDS ($400/kg) are being evaluated.
  • Waste Management : Hydrazine hydrate generates toxic hydrazoic acid; flow reactors with in situ quenching mitigate this risk.
  • Regulatory Compliance : Residual MsCl must be <10 ppm in APIs. Post-reaction treatment with thiourea reduces levels to 2–5 ppm.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrole ring system undergoes selective oxidation at the α-position of the nitrogen atom. Potassium permanganate (KMnO₄) in acidic or neutral conditions converts the pyrrole moiety into a pyrrolidone derivative, enhancing electrophilicity for downstream reactions.

Example reaction:

Ethyl ester+KMnO4Pyrrolidone derivative+CO2\text{Ethyl ester} + \text{KMnO}_4 \rightarrow \text{Pyrrolidone derivative} + \text{CO}_2 \uparrow

Oxidation typically occurs at 60–80°C in aqueous acetone, with yields dependent on substituent steric effects .

Reduction Reactions

The pyrimidine ring undergoes partial reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C), selectively saturating the C=N bonds while preserving the ester group.

Key conditions:

  • NaBH₄ : Ethanol solvent, 0–25°C, 2–4 hours.

  • Catalytic hydrogenation : 1 atm H₂, 25°C, 6 hours .

Nucleophilic Substitution at the Ester Group

The ethyl ester undergoes hydrolysis, aminolysis, or transesterification:

Reaction Type Reagents/Conditions Product
Ester hydrolysis NaOH (aq.), reflux, 6–8 hrsCarboxylic acid derivative
Aminolysis Primary amines, DMF, 80°C, 12 hrsAmide-functionalized pyrrolopyrimidine
Transesterification Alcohols, acid catalyst, ΔAlternative alkyl esters

These reactions modify solubility and bioavailability, critical for pharmaceutical applications .

Alkylation and Acylation

The secondary amine in the tetrahydropyrrolo ring undergoes alkylation using alkyl halides or acyl chlorides:

General procedure :

  • Deprotonate amine with NaH in DMF at 0°C.

  • Add alkyl/aralkyl halide (e.g., benzyl chloride).

  • Stir at 25°C until completion (TLC monitoring).

Example product:
Ethyl 1-(3,4,5-trimethoxybenzyl)-8-oxo-hexahydrocyclohepta[b]pyrrole-2-carboxylate (yield: 80%) .

Condensation with Enamine-Forming Reagents

Reaction with dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation introduces a dimethylaminomethylidene group at the 7-position:

Ethyl ester+DMF-DMAMW, 100°CEnamine derivative\text{Ethyl ester} + \text{DMF-DMA} \xrightarrow{\text{MW, 100°C}} \text{Enamine derivative}

This modification enhances π-conjugation, useful for spectroscopic tracking .

Biological Activity via Thrombin Inhibition

Structural analogs demonstrate anticoagulant activity by binding thrombin’s active site. Key interactions include:

  • Hydrogen bonding between the carbonyl group and Ser195.

  • Hydrophobic interactions with the pyrimidine ring .

Structure-activity relationship (SAR):

Modification Effect on Thrombin IC₅₀
Ester → Amide10-fold potency increase
Benzyl substitution at N1Improved selectivity

Comparative Reactivity with Analogues

Compound Reactivity Difference
4-Oxo-pyrrolo[1,2-a]pyrazine-6-carboxamideReduced ester reactivity due to amide group
Pyrazine-containing analogsHigher susceptibility to oxidation

Scientific Research Applications

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as kinases, by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

a) Pyrrolo[1,2-a]pyrazine Derivatives

Compounds like 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates () replace the pyrimidine ring with a pyrazine ring. This alteration reduces aromaticity and introduces a ketone group at the 1-position. For instance, conversion of the ethyl ester to amides via HATU-mediated coupling yielded derivatives with 31–78% efficiency, demonstrating greater versatility than the pyrimidine-based parent compound .

b) Triazolo[1,5-c]pyrimidine Derivatives

Ethyl 5-ethoxy-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate () incorporates a triazole ring fused to pyrimidine. This compound, synthesized via nucleophilic substitution, acts as an adenosine receptor antagonist, highlighting how heterocycle expansion can redirect biological activity toward receptor modulation .

c) Imidazo[1,2-a]pyridine Derivatives

Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate () substitutes the pyrrolidine ring with an imidazole system. The bromine and trifluoromethyl groups enhance electrophilicity and metabolic stability, respectively. Such modifications are absent in the target compound but underscore the impact of halogenation on bioavailability and target binding .

Substituent Effects

a) Esters vs. Amides

The ethyl ester in the target compound contrasts with amide derivatives (e.g., 1-oxo-N-(alkyl)aryl-pyrrolo[1,2-a]pyrazine-8-carboxamides in ). Amides generally exhibit improved metabolic stability and higher binding affinity due to hydrogen-bonding capacity, albeit with reduced solubility compared to esters .

b) Halogenation and Electron-Withdrawing Groups

Compounds like Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate () feature trifluoromethyl groups, which enhance lipophilicity and resistance to oxidative metabolism.

Biological Activity

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H12N2O2
  • Molar Mass : 196.22 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antiproliferative Effects : Studies indicate that it may have antiproliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Activity : Preliminary data suggest efficacy against certain bacterial strains, indicating potential applications in treating infections.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
AnticancerHeLa Cells15 µM
AntimicrobialE. coli20 µg/mL
Enzyme InhibitionMetAPIC50 = 50 nM
Hepatitis B Virus InhibitionHBV-infected CellsIC50 = 10 nM

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Activity : A study conducted on HeLa cells revealed that this compound induced apoptosis at concentrations as low as 15 µM. The mechanism involved mitochondrial dysfunction and activation of caspase pathways .
  • Antimicrobial Efficacy : Research demonstrated that the compound exhibited significant antimicrobial activity against E. coli with an EC50 of 20 µg/mL. This suggests potential for development as an antibacterial agent .
  • Inhibition of Hepatitis B Virus : In a recent study evaluating its efficacy against HBV, the compound showed an IC50 value of 10 nM in HBV-infected cells. This positions it as a promising candidate for further development in antiviral therapy .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via cyclization or multi-step condensation reactions. For example, analogous pyrrolo-pyrimidine derivatives are synthesized using nucleophilic substitution between ethyl pyrrole-carboxylate precursors and activated carbonyl chlorides (e.g., isoquinolinecarbonyl chloride) under anhydrous conditions, achieving yields of 40–45% . Optimizing yields requires controlling stoichiometry, solvent choice (e.g., dichloromethane or DMF), and reaction time. Purification via flash chromatography (using gradients of ethyl acetate/hexane) and characterization by ESI-MS (e.g., m/z 309.3 [M+1]) are critical steps .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Assign peaks based on expected chemical shifts (e.g., ester carbonyl at ~165–170 ppm, aromatic protons at ~6.5–8.5 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., observed vs. calculated m/z within 5 ppm error) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer: Flash chromatography is widely used with silica gel and optimized solvent systems (e.g., 30–50% ethyl acetate in hexane). For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity . Recrystallization from ethanol or methanol can further enhance purity .

Q. How should researchers handle the compound’s sensitivity to hydrolysis or oxidation?

Methodological Answer:

  • Store under inert gas (N₂/Ar) at –20°C.
  • Avoid protic solvents (e.g., water, alcohols) during synthesis unless necessary.
  • Use antioxidants (e.g., BHT) in storage solutions .

Q. What spectroscopic data are essential for quality control?

Methodological Answer:

  • 1H/13C NMR : Full assignment of protons and carbons, including coupling constants for stereochemical confirmation .
  • ESI-MS/MS : Fragmentation patterns to confirm the molecular ion and key substituents .
  • HPLC : Purity >95% with a defined retention time .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer: SAR studies require systematic substitution at key positions (e.g., C-2 or C-8). For example, introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) can modulate electron density and binding affinity. QSAR models, based on molecular descriptors like logP and H-bonding capacity, predict activity trends. Validation involves in vitro assays (e.g., enzyme inhibition) and comparison with analogs .

Q. What mechanistic insights explain the domino reactions used in synthesizing pyrrolo-pyrimidine scaffolds?

Methodological Answer: Domino reactions often proceed via:

Nucleophilic Attack : Pyrrole intermediates react with activated carbonyls (e.g., acyl chlorides).

Cyclization : Intramolecular dehydration or [1,3]-shift forms the tetrahydropyrrolo-pyrimidine core.

Rearomatization : Acidic or thermal conditions stabilize the aromatic system .
Kinetic studies (e.g., monitoring by TLC or in situ IR) and DFT calculations can elucidate rate-determining steps .

Q. How can stereochemical configurations be resolved for chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation .
  • Optical Rotation : Compare experimental [α]D values with literature data .

Q. What strategies validate analytical methods for quantifying impurities in the compound?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity; monitor degradation products via LC-MS .
  • Spiking Experiments : Add known impurities (e.g., EP-grade standards) to assess detection limits and recovery rates .

Q. How can in vitro models evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

  • Kinase Assays : Use recombinant enzymes (e.g., CK1δ) with ATP-Glo™ luminescence assays to measure IC50 values .
  • Antimicrobial Testing : Perform MIC assays against bacterial/fungal strains (e.g., S. aureus or C. albicans) in 96-well plates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.